

# 3-Bromo-1-methyl-7-nitro-1H-indazole chemical formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 3-Bromo-1-methyl-7-nitro-1H-indazole |
| Cat. No.:      | B1314959                             |

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-1-methyl-7-nitro-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-1-methyl-7-nitro-1H-indazole** is a heterocyclic compound belonging to the indazole class of molecules.<sup>[1]</sup> Indazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including roles as kinase inhibitors and anti-cancer agents.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the anticipated biological activity of **3-Bromo-1-methyl-7-nitro-1H-indazole**, with a focus on its relevance to drug discovery and development. While specific biological data for this N-methylated derivative is limited in publicly available literature, its properties can be largely inferred from its well-studied precursor, 3-Bromo-7-nitroindazole.

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **3-Bromo-1-methyl-7-nitro-1H-indazole** are summarized below. This compound is typically supplied as a research chemical for laboratory use.<sup>[1]</sup>

| Property           | Value                                                         | Source                                  |
|--------------------|---------------------------------------------------------------|-----------------------------------------|
| Chemical Formula   | C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight   | 256.06 g/mol                                                  | <a href="#">[1]</a> <a href="#">[4]</a> |
| CAS Number         | 74209-37-3                                                    | <a href="#">[1]</a> <a href="#">[4]</a> |
| Appearance         | Crystalline solid                                             | <a href="#">[5]</a>                     |
| Purity             | Typically ≥97%                                                | <a href="#">[1]</a>                     |
| Storage Conditions | 2-8°C, Inert atmosphere                                       | <a href="#">[4]</a>                     |

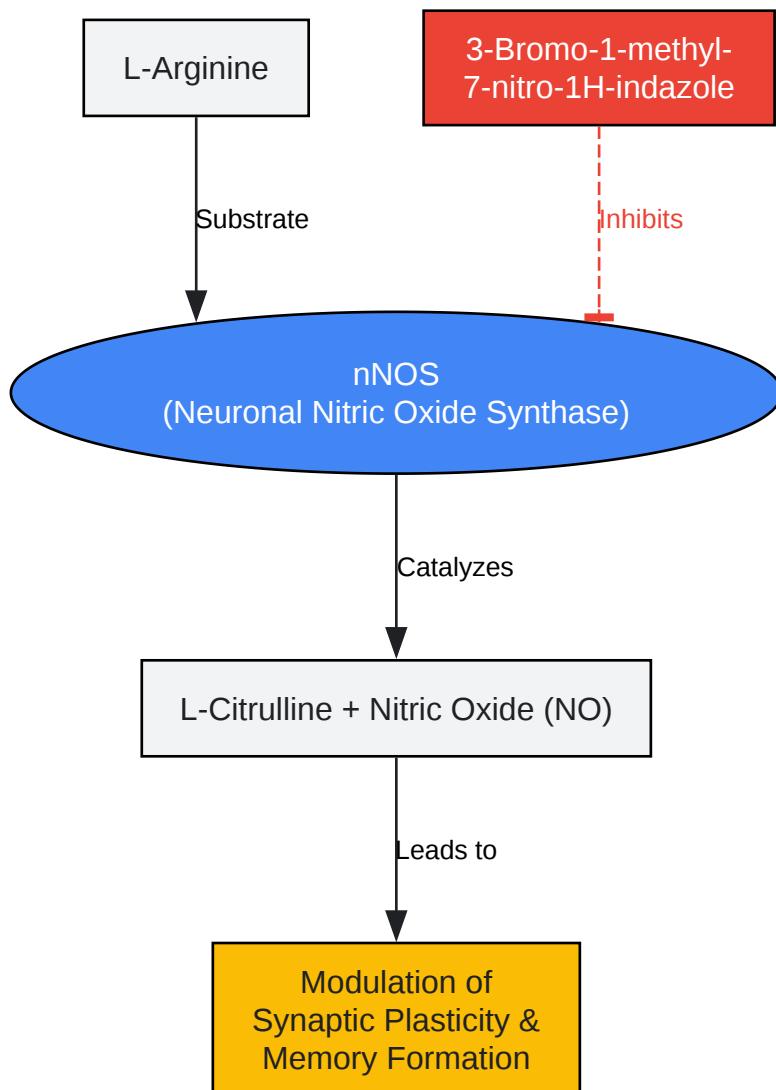
Solubility is a critical parameter for in vitro and in vivo experimental design. The solubility profile for the closely related precursor, 3-Bromo-7-nitroindazole, provides a useful reference.

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
|---------|---------------------------|------------------------|
| DMSO    | 24.2                      | 100                    |
| Ethanol | 12.1                      | 50                     |

Data presented is for the precursor 3-Bromo-7-nitroindazole, as per Tocris Bioscience.

## Biological Activity and Mechanism of Action

The primary biological target of the indazole core in this context is Nitric Oxide Synthase (NOS). The precursor, 3-Bromo-7-nitroindazole, is a potent inhibitor of neuronal Nitric Oxide Synthase (nNOS).[\[6\]](#) It is also known to inhibit the endothelial (eNOS) and inducible (iNOS) isoforms, though with varying potency.[\[5\]](#)[\[7\]](#) The N-methylation to form **3-Bromo-1-methyl-7-nitro-1H-indazole** is a common medicinal chemistry strategy to modify properties such as cell permeability, metabolic stability, and target affinity. It is therefore anticipated that the methylated compound retains the nNOS inhibitory activity.


The inhibition of nNOS has significant implications in neuroscience research. nNOS is the enzyme responsible for synthesizing nitric oxide (NO), a key neurotransmitter involved in modulating learning, memory, and synaptic plasticity.[\[8\]](#) Studies using the precursor, 3-Bromo-

7-nitroindazole, have demonstrated that chronic administration impairs the acquisition of spatial memory tasks in rats, a finding that was reversible with the administration of L-arginine, the substrate for NOS.<sup>[8]</sup> This suggests a direct link between nNOS activity and spatial memory formation.

The inhibitory concentrations for the precursor compound are detailed below and serve as a benchmark for the expected potency of its derivatives.

| Target Enzyme | IC <sub>50</sub> (μM) | Source |
|---------------|-----------------------|--------|
| rat nNOS      | 0.17                  | [5]    |
| rat iNOS      | 0.29                  | [5]    |
| bovine eNOS   | 0.86                  | [5]    |

The mechanism involves the compound competing with the substrate L-arginine, thereby preventing the synthesis of nitric oxide.

[Click to download full resolution via product page](#)

**Figure 1:** Proposed signaling pathway for nNOS inhibition.

## Experimental Protocols: Representative Synthesis

The synthesis of **3-Bromo-1-methyl-7-nitro-1H-indazole** can be achieved via the N-methylation of its precursor, 3-Bromo-7-nitro-1H-indazole.[9] The following protocol is a representative procedure based on standard organic chemistry methods for N-alkylation of indazoles.[10]

Objective: To synthesize **3-Bromo-1-methyl-7-nitro-1H-indazole** from 3-Bromo-7-nitro-1H-indazole.

## Materials:

- 3-Bromo-7-nitro-1H-indazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Methyl iodide ( $\text{CH}_3\text{I}$ ) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
- Deprotonation: Carefully add sodium hydride (1.2 eq) to the stirred THF. To this suspension, add a solution of 3-Bromo-7-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise over 15 minutes.
- Anion Formation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the indazolide anion should be complete.
- Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Quenching: Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH<sub>4</sub>Cl solution to neutralize the excess sodium hydride.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford **3-Bromo-1-methyl-7-nitro-1H-indazole**.



[Click to download full resolution via product page](#)

**Figure 2:** Representative workflow for synthesis.

## Conclusion

**3-Bromo-1-methyl-7-nitro-1H-indazole** is a valuable research tool for investigating the role of the nitric oxide signaling pathway, particularly in the central nervous system. Based on the potent nNOS inhibitory activity of its precursor, this compound is expected to be a useful pharmacological inhibitor for studies related to neurobiology, memory, and potentially neurodegenerative or psychiatric disorders where nNOS is implicated. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting, enabling further exploration of its biological properties and therapeutic potential. Researchers are advised to confirm the specific activity and selectivity of the N-methylated compound through dedicated *in vitro* enzymatic assays.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 74209-37-3 | 3-Bromo-1-methyl-7-nitro-1H-indazole - Moldb [moldb.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 3-BROMO-7-NITROINDAZOLE | 74209-34-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsoc [chemsoc.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-1-methyl-7-nitro-1H-indazole chemical formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314959#3-bromo-1-methyl-7-nitro-1h-indazole-chemical-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)